Oregonin is predominantly extracted from the bark of Alnus species, which are deciduous trees commonly found in temperate regions. The classification of oregonin falls under the category of secondary metabolites known for their diverse biological activities. The specific structural characteristics of oregonin allow it to interact with various biological targets, making it a subject of interest in pharmacological research.
The synthesis and extraction of oregonin typically involve several methods:
The extraction process often involves:
Oregonin's molecular structure can be represented as follows:
The structure features a heptanoid chain with multiple hydroxyl groups that contribute to its solubility and reactivity. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used for structural elucidation.
Key spectroscopic data include:
Oregonin undergoes various chemical reactions due to its functional groups:
The reactivity profile of oregonin is influenced by its structural features, allowing it to interact with reactive oxygen species and other radicals effectively.
Oregonin exhibits its biological effects primarily through modulation of cellular pathways:
Research has demonstrated that oregonin can significantly decrease the expression levels of pro-inflammatory cytokines in cell models exposed to lipopolysaccharides, indicating its potential as an anti-inflammatory agent.
Relevant analyses include:
Oregonin has several scientific uses:
Oregonin (1,7-bis(3,4-dihydroxyphenyl)-3-hydroxyheptane-5-O-β-D-xylopyranoside) is a bioactive diarylheptanoid predominantly found in Alnus species (Betulaceae family). Phytochemical analyses reveal significant interspecies variation:
Diarylheptanoid diversity includes 13 structural analogs in A. glutinosa, such as rubranoside B (27.21 mg/g) and hirsutanonol-5-O-glucoside (13.95 mg/g), though oregonin remains dominant [7]. Ecological factors (soil composition, climate) influence glycosylation patterns and oxidation states, altering bioactivity profiles.
Table 1: Oregonin Distribution in Major Alnus Species
Species | Tissue | Oregonin Content | Co-occurring Major Diarylheptanoids |
---|---|---|---|
A. glutinosa | Stem bark | 484.18 mg/g dry extract | Hirsutenone (33.71 mg/g), Rubranoside B (27.21 mg/g) |
A. incana | Bark | 60–74% of ethyl acetate extract | Hirsutanonol, Alusenone |
A. japonica | Bark | Dominant compound (quantitative data not specified) | Not characterized in detail |
Oregonin’s polar glycoside structure necessitates tailored extraction protocols to preserve integrity:
Table 2: Optimization Parameters for Oregonin Extraction
Parameter | Optimal Range | Impact on Yield/Purity | Analytical Validation Method |
---|---|---|---|
Solvent | Ethyl acetate | Highest selectivity for diarylheptanoids | UPLC-PDA-MS/MS |
Temperature | 60–70°C | Prevents thermal degradation | Antioxidant activity assays |
Liquid/Solid ratio | 10:1–12:1 mL/g | Maximizes diffusion efficiency | Folin-Ciocalteu, LC quantification |
Resin purification | BJ-7514 + 80% ethanol | 95.4% adsorption efficiency | NMR, LC-ELSD |
Oregonin biosynthesis in Alnus involves four enzymatic stages:
Key enzymatic controls include:
In vitro bioconversion studies confirm phenylalanine ammonia-lyase (PAL) inhibition reduces oregonin production by 80%, validating phenylpropanoid precursors as pathway initiators [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: